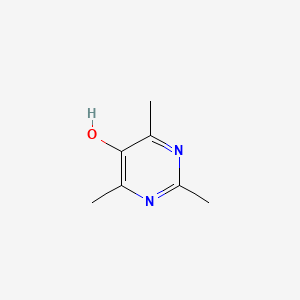
2,4,6-Trimethyl-5-hydroxypyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidines, the class of compounds to which “2,4,6-Trimethyl-5-hydroxypyrimidine” belongs, has been extensively studied . The main strategies to build up pyrimidines rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications in Pharmacology
Pyrimidine derivatives, including 2,4,6-trimethylpyrimidin-5-ol, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others . These compounds can potentially be developed into novel anti-inflammatory agents with minimal toxicity.
Synthesis of Heterocyclic Compounds in Chemistry
In the field of chemistry, 2,4,6-trimethylpyrimidin-5-ol is utilized in the synthesis of functionalized pyridines and pyrimidines. An efficient protocol has been developed using hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation, which is significant for creating various six-membered heterocycles .
Role in Medicinal Chemistry
The compound’s derivatives are explored in medicinal chemistry for their potential therapeutic effects. For instance, 5-hydroxypyrimidine derivatives have shown effects on tumor growth inhibition in certain types of cancer, indicating the significance of 2,4,6-trimethylpyrimidin-5-ol in developing anti-cancer drugs .
Applications in Materials Science
In materials science, pyrimidine derivatives are investigated for their potential use in creating new materials with specific properties. While direct applications of 2,4,6-trimethylpyrimidin-5-ol in materials science are not extensively documented, the compound could contribute to the development of novel materials through its chemical properties and reactions .
Environmental Science Applications
Although not directly linked to environmental science, pyrimidine derivatives are part of broader research in environmental DNA (eDNA) metagenomics. They could play a role in biomonitoring and environmental assessment, helping to detect anthropogenic contamination and microbial source tracking .
Significance in Agricultural Science
While specific applications of 2,4,6-trimethylpyrimidin-5-ol in agricultural science are not explicitly mentioned, the compound could be involved in research related to biological science technicians who support agricultural research activities. It may contribute to the practical technical support in laboratories and field settings .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,6-trimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROIESOAJCDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221441 | |
| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-5-hydroxypyrimidine | |
CAS RN |
71267-12-4 | |
| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

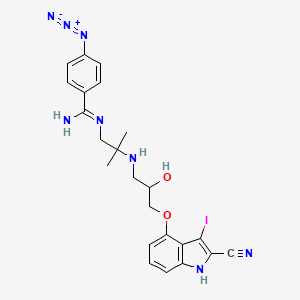
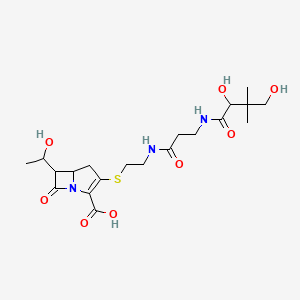
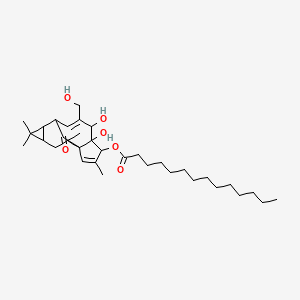
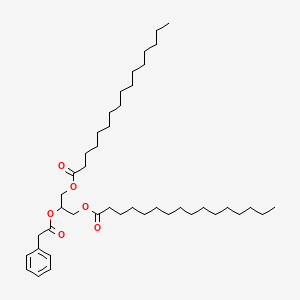

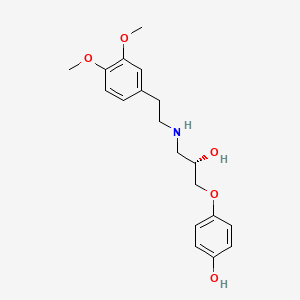




![N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1201252.png)

![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)
